molecular formula C16H16O4 B6405742 4-(3,5-Dimethoxyphenyl)-3-methylbenzoic acid CAS No. 1261980-79-3

4-(3,5-Dimethoxyphenyl)-3-methylbenzoic acid

Cat. No.: B6405742
CAS No.: 1261980-79-3
M. Wt: 272.29 g/mol
InChI Key: CVLLZRMZJUGECZ-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)-3-methylbenzoic acid is an organic compound characterized by the presence of a benzoic acid core substituted with a 3,5-dimethoxyphenyl group and a methyl group

Properties

IUPAC Name

4-(3,5-dimethoxyphenyl)-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10-6-11(16(17)18)4-5-15(10)12-7-13(19-2)9-14(8-12)20-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLLZRMZJUGECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690857
Record name 3',5'-Dimethoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261980-79-3
Record name 3',5'-Dimethoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethoxyphenyl)-3-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and 3-methylbenzoic acid.

    Condensation Reaction: The 3,5-dimethoxybenzaldehyde undergoes a condensation reaction with 3-methylbenzoic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:

    Batch Reactors: The reaction is carried out in large batch reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Reactors: Continuous flow reactors offer advantages such as improved heat and mass transfer, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethoxyphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4-(3,5-Dimethoxyphenyl)-3-methylbenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its use in the development of organic electronic materials and polymers.

    Biological Studies: Researchers investigate its biological activity and potential as a lead compound for drug discovery.

    Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors involved in biological processes.

    Pathways: Modulating signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxyphenylacetic acid: Similar structure with a different functional group.

    3,5-Dimethoxybenzoic acid: Lacks the methyl group present in 4-(3,5-Dimethoxyphenyl)-3-methylbenzoic acid.

    4-Hydroxy-3,5-dimethoxybenzoic acid: Contains a hydroxyl group instead of a methyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

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